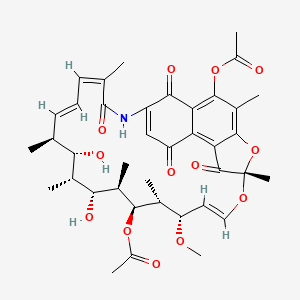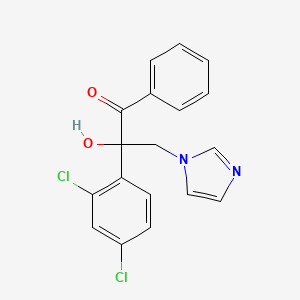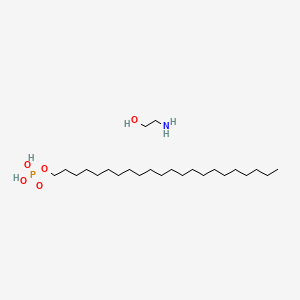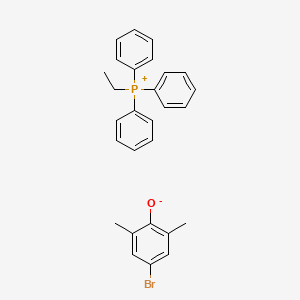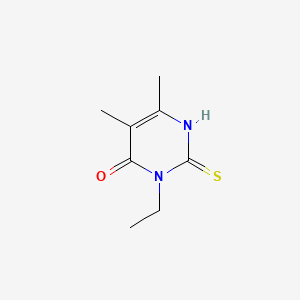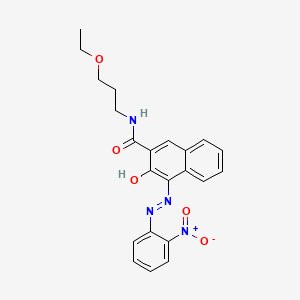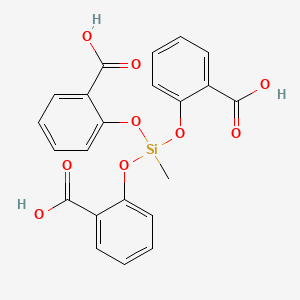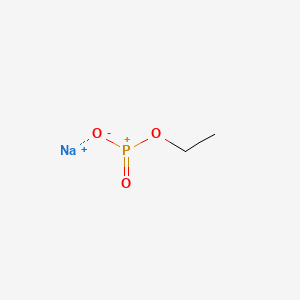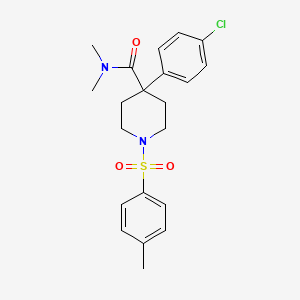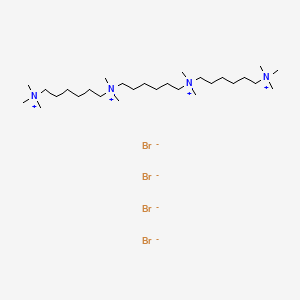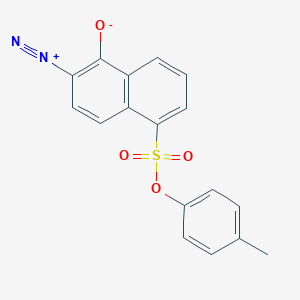
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S and a molecular weight of 340.35318 g/mol . This compound is characterized by the presence of a diazo group, a sulphonate group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a sulphonate ester. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo group .
Industrial Production Methods: : Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-1-oxo-2-diazonaphthalene-5-sulfonic acid 4-methylphenyl ester
- 5,6-Dihydro-5-oxo-6-diazonaphthalene-1-sulfonic acid 4-methylphenyl ester
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid 4-methylphenyl ester
Uniqueness: : p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
80370-33-8 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChI Key |
IYVXYACGWZOENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


